molecular formula C15H13N3OS B601018 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide CAS No. 944835-85-2

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

Cat. No.: B601018
CAS No.: 944835-85-2
M. Wt: 283.35
InChI Key:
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Description

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a heterocyclic compound that features an indazole moiety linked to a benzamide structure via a thioether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-(1H-Indazol-1-yl)-N-methyl-benzamide
  • 2-(1H-Indazol-3-ylthio)-N-methyl-benzamide
  • 2-(1H-Indazol-6-yl)-N-methyl-benzamide

Comparison:

Properties

IUPAC Name

2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFLDDCNCFRBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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